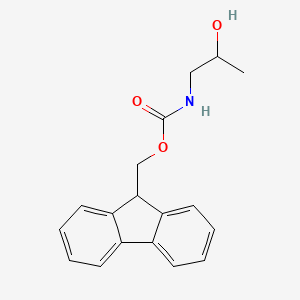

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

CAS No.: 185308-00-3

Cat. No.: VC8411656

Molecular Formula: C18H19NO3

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 185308-00-3 |

|---|---|

| Molecular Formula | C18H19NO3 |

| Molecular Weight | 297.3 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate |

| Standard InChI | InChI=1S/C18H19NO3/c1-12(20)10-19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) |

| Standard InChI Key | LXJRKFSWUZABMU-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

| Canonical SMILES | CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate, reflecting its bifunctional structure:

-

A fluorenylmethyl group (Fmoc) attached to a carbamate moiety.

-

A 2-hydroxypropyl (1-hydroxypropan-2-yl) substituent bonded to the carbamate nitrogen.

The structural formula (Figure 1) is represented by the SMILES notation:

.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 297.35 g/mol | |

| Appearance | White to off-white powder | |

| Storage Conditions | Room temperature (RT) | |

| InChI Key | GIZCEJUGNDJXMH-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via Fmoc-protection chemistry, a cornerstone of solid-phase peptide synthesis (SPPS). A representative procedure involves:

-

Coupling Reaction: Reacting 2-hydroxypropylamine with Fmoc-chloroformate in the presence of a base like :

This step is catalyzed by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) .

-

Deprotection: The Fmoc group is removed using diethylamine (DEA) in dichloromethane (DCM), enabling downstream functionalization .

Table 2: Representative Synthesis Conditions

| Parameter | Detail | Source |

|---|---|---|

| Coupling Agent | HATU | |

| Base | DIPEA | |

| Solvent | Dichloromethane (DCM) | |

| Reaction Time | 2–24 hours |

Purification and Characterization

Post-synthesis, the crude product is purified via:

-

Preparative Reverse-Phase HPLC (RP-HPLC) with gradients of acetonitrile/water.

-

Thin-Layer Chromatography (TLC) on silica plates for intermediate monitoring .

Structural confirmation is achieved through -NMR, HRMS (High-Resolution Mass Spectrometry), and analytical HPLC .

Applications in Pharmaceutical and Material Sciences

Peptide Synthesis

The Fmoc group in this compound acts as a temporary protecting group for amines during SPPS. Its orthogonality to other protecting groups (e.g., tert-butyl) enables sequential deprotection and elongation of peptide chains . For example, it has been used in synthesizing fluorescent probes targeting adenosine receptors .

Bioconjugation

The 2-hydroxypropyl moiety facilitates conjugation to hydroxyl-containing biomolecules (e.g., polysaccharides, glycoproteins) via carbamate linkages. This property is exploited in drug-delivery systems to enhance solubility and targeting .

Table 3: Industrial Specifications (American Elements)

| Parameter | Detail | Source |

|---|---|---|

| Purity Grades | 99%, 99.9%, 99.99%, 99.999% | |

| Packaging | 5-gallon pails, fiber drums, super sacks | |

| Stability | Hygroscopic; store under argon |

Future Directions and Research Gaps

Emerging Applications

-

Nanotechnology: Functionalization of nanoparticles for targeted cancer therapies.

-

Polymer Chemistry: Synthesis of stimuli-responsive polymers for drug release.

Unresolved Challenges

-

Toxicity Profiling: Comprehensive in vivo studies to establish safety thresholds.

-

Scalability: Optimizing synthetic routes for industrial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume